Pregomisin
Overview
Description
Pregomisin is an organic compound isolated from the plant Schisandra chinensis. It is a type of lignan, specifically a dibenzocyclooctadiene lignan, known for its bioactive properties. The chemical formula of this compound is C22H30O6, and it typically appears as a white to yellowish crystalline substance. This compound is soluble in organic solvents such as chloroform and methylene chloride .
Mechanism of Action
Target of Action
Pregomisin is a chemical compound isolated from Schisandra chinensis It has been found to show platelet-activating factor (paf) antagonistic activity , suggesting that PAF receptors could be a potential target.
Mode of Action
It has been found to exhibit paf antagonistic activity . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation, inflammation, and anaphylaxis. Therefore, this compound likely interacts with PAF receptors, inhibiting the actions of PAF and leading to a decrease in these functions.
Biochemical Pathways
This pathway plays a crucial role in various biological processes, including inflammation and platelet aggregation .
Result of Action
Given its paf antagonistic activity, it can be inferred that this compound likely inhibits the actions of paf at the molecular and cellular levels, leading to a decrease in platelet aggregation and inflammation .
Biochemical Analysis
Biochemical Properties
Pregomisin plays a significant role in biochemical reactions, particularly in the biosynthesis and distribution of lignans in medicinal plants . It interacts with various enzymes, proteins, and other biomolecules, contributing to the unique role of roots in lignan storage and biosynthesis .
Cellular Effects
Its role in lignan biosynthesis suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cytochrome P450 (CYP) enzymes and transcription factors . These interactions may lead to changes in gene expression, enzyme inhibition or activation, and alterations in the biosynthesis of lignans .
Temporal Effects in Laboratory Settings
Current studies have focused on its role in the biosynthesis of Gomisin J .
Metabolic Pathways
This compound is involved in the metabolic pathways of lignan biosynthesis . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely related to its role in lignan biosynthesis . It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. Current studies suggest that it may be directed to specific compartments or organelles due to its role in lignan biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Pregomisin is generally accomplished through chemical synthesis methods. The common preparation method involves reacting suitable starting materials with specific reaction reagents, followed by structural adjustment and purification through a series of steps. For instance, one synthetic route may involve the use of dimethylbutane derivatives and methoxyphenol compounds under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Pregomisin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized lignan derivatives, while reduction may produce reduced lignan compounds .
Scientific Research Applications
Pregomisin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its role in plant biochemistry and its effects on plant physiology.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-platelet aggregation activities.
Comparison with Similar Compounds
Pregomisin is compared with other similar lignans, such as:
Gomisin N: Another lignan from Schisandra chinensis with similar anti-platelet aggregation properties.
Dihydroguaiaretic Acid: A lignan with antioxidant and anti-inflammatory activities.
Schisantherin B: Known for its anti-inflammatory and antioxidant properties.
Uniqueness of this compound
This compound is unique due to its specific antagonistic activity against platelet-activating factor, making it a valuable compound for research in anti-thrombotic therapies. Its distinct chemical structure and bioactivity profile set it apart from other lignans .
Properties
IUPAC Name |
5-[(2S,3R)-4-(3-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O6/c1-13(7-15-9-17(23)21(27-5)19(11-15)25-3)14(2)8-16-10-18(24)22(28-6)20(12-16)26-4/h9-14,23-24H,7-8H2,1-6H3/t13-,14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRKIWSBYUZHIJ-OKILXGFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C(=C1)OC)OC)O)C(C)CC2=CC(=C(C(=C2)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C(=C1)OC)OC)O)[C@@H](C)CC2=CC(=C(C(=C2)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045554 | |
Record name | Pregomisin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66280-26-0 | |
Record name | Pregomisin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66280-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pregomisin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066280260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pregomisin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PREGOMISIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AYW92EXLG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.